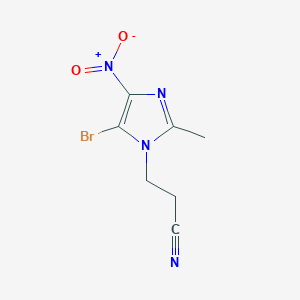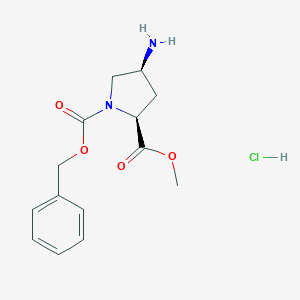
2-Piperidino butyrophenone hydrochloride
Übersicht
Beschreibung
2-Piperidino butyrophenone hydrochloride is a chemical compound that belongs to the class of butyrophenones, which are known for their pharmacological properties, particularly in the field of neuroleptics. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Wissenschaftliche Forschungsanwendungen
2-Piperidino butyrophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroleptic drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of 2-Piperidino Butyrophenone Hydrochloride is the muscarinic receptor . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
This compound acts as a muscarinic receptor antagonist . It competitively inhibits acetylcholine at muscarinic receptors, particularly in the corpus striatum, thereby restoring the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems .
Biochemical Pathways
The compound’s antagonistic action on muscarinic receptors affects the cholinergic neurotransmission pathway . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that plays a key role in transmitting signals in the nervous system. This leads to a decrease in the activity of the cholinergic system and an increase in the activity of the dopaminergic system .
Result of Action
The antagonism of muscarinic receptors by this compound results in a state of mental detachment and indifference , while maintaining a state of reflex alertness . It produces marked tranquilization and sedation . It also allays apprehension .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Piperidino Butyrophenone Hydrochloride are not fully understood yet. It is known that this compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cellular context. It has been suggested that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is likely that the effects of this compound change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage. While specific studies are lacking, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is plausible that this compound interacts with various transporters or binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino butyrophenone hydrochloride typically involves the reaction of butyrophenone with piperidine under controlled conditions. The process may include steps such as:
Cyclization: Formation of the piperidine ring.
Substitution: Introduction of the butyrophenone moiety.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This often involves:
Catalysis: Use of catalysts to accelerate the reaction.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Piperidino butyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Haloperidol: Another butyrophenone with similar neuroleptic properties.
Droperidol: Known for its use in anesthesia and psychiatry.
Trifluperidol: A potent neuroleptic agent.
Uniqueness: 2-Piperidino butyrophenone hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its solubility in water and ability to interact with various neurotransmitter receptors make it a valuable compound in both research and therapeutic contexts.
Eigenschaften
IUPAC Name |
1-phenyl-2-piperidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZFKNOVDJAUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344529 | |
| Record name | 2-Piperidino butyrophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92728-82-0 | |
| Record name | 2-Piperidino butyrophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092728820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidino butyrophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PIPERIDINO BUTYROPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1S13BQN85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)








![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)



